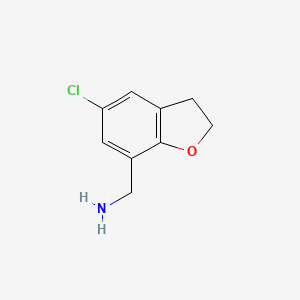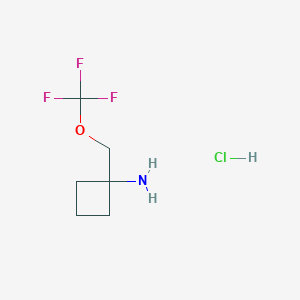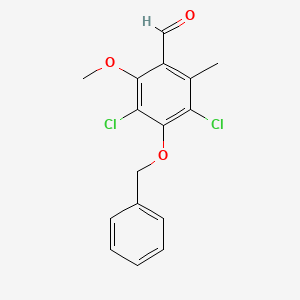
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes. This compound is characterized by the presence of a benzyloxy group, two chlorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde typically involves the benzoylation of substituted phenols followed by a series of reactions to introduce the desired functional groups. One common method involves the use of anhydrous aluminum chloride as a catalyst under neat conditions to achieve the Fries rearrangement, which converts benzoylated products into hydroxy benzophenones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms and other substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the benzene ring.
科学的研究の応用
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde include:
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H14Cl2O3 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC名 |
3,5-dichloro-2-methoxy-6-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H14Cl2O3/c1-10-12(8-19)15(20-2)14(18)16(13(10)17)21-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChIキー |
DFKJQADCBUWZPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)OCC2=CC=CC=C2)Cl)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


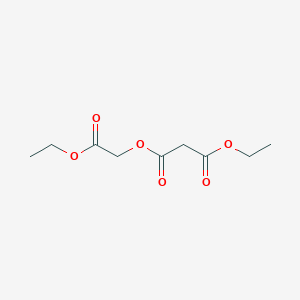
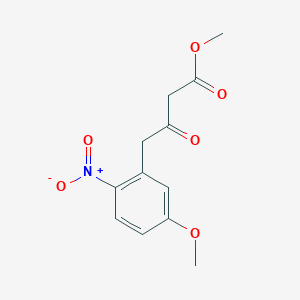
![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
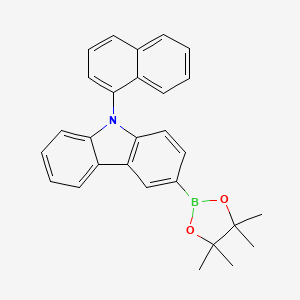
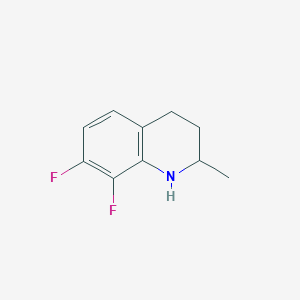
![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)


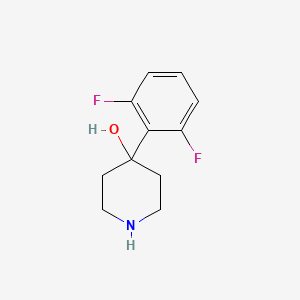
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)

